1,3-Dioxolane, 2-(10-undecynyl)-

Description

Structural Context and Rationale for Investigation

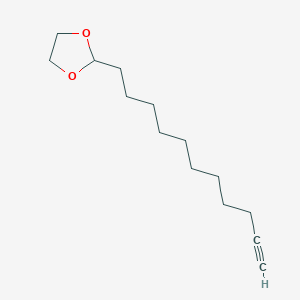

From a structural standpoint, 1,3-Dioxolane (B20135), 2-(10-undecynyl)- features a five-membered dioxolane ring substituted at the 2-position with a long undecynyl hydrocarbon chain. The 1,3-dioxolane moiety is a cyclic acetal (B89532), typically formed from the reaction of a carbonyl compound with ethylene (B1197577) glycol. wikipedia.orgorganic-chemistry.org In this case, the dioxolane serves as a protecting group for an aldehyde, masking its reactivity until its regeneration is desired. wikipedia.org The long aliphatic chain (undecynyl group) provides solubility in organic solvents and terminates in a reactive carbon-carbon triple bond (an alkyne).

The rationale for investigating this compound stems from its dual functionality. The terminal alkyne is a particularly versatile handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgnih.gov This reaction allows for the efficient and specific formation of triazole rings, which can be used to link the molecule to other chemical entities. The dioxolane, on the other hand, provides a stable, protected form of a carbonyl group, which can be unveiled under acidic conditions. wikipedia.org This orthogonal reactivity allows for sequential chemical modifications at different ends of the molecule, making it a valuable building block in multi-step syntheses.

Interdisciplinary Relevance: Bridging Dioxolane and Alkyne Chemistry

The study of 1,3-Dioxolane, 2-(10-undecynyl)- sits (B43327) at the intersection of dioxolane and alkyne chemistry, two fields with broad interdisciplinary relevance. Dioxolane-containing molecules are found in a variety of biologically active compounds and are important intermediates in the pharmaceutical and fragrance industries. nih.gov Their role as protecting groups is fundamental in the synthesis of complex natural products. wikipedia.org

Terminal alkynes are also of immense importance across various scientific disciplines. nih.gov Beyond their utility in click chemistry for bioconjugation and materials science, they are key precursors in the synthesis of a wide array of organic molecules. The ability to functionalize the terminal alkyne opens up pathways to more complex structures. researchgate.net The combination of these two functionalities in a single molecule creates a powerful tool for chemists working in fields ranging from medicinal chemistry and drug discovery to polymer science and materials engineering.

Current Landscape and Research Gaps in Functionalized 1,3-Dioxolanes

The current research landscape for functionalized 1,3-dioxolanes is extensive, with numerous studies focusing on their synthesis and application as protecting groups or as chiral auxiliaries. nih.govresearchgate.net Research has also explored the biological activities of various substituted dioxolanes. researchgate.net Similarly, the chemistry of long-chain terminal alkynes is well-established, with a vast body of literature on their reactions and applications.

However, a specific research gap appears to exist for molecules that combine a dioxolane ring with a long-chain terminal alkyne, such as 1,3-Dioxolane, 2-(10-undecynyl)-. While the synthesis of such a compound is conceptually straightforward based on established methods for acetal formation, detailed studies of its specific reactivity and applications are not widely reported. organic-chemistry.org Further research is needed to fully explore the potential of this bifunctional molecule, particularly in areas such as the synthesis of novel polymers, the development of advanced drug delivery systems, or the creation of new molecular probes for biological imaging.

Scope and Objectives of Academic Inquiry for 1,3-Dioxolane, 2-(10-undecynyl)-

The academic inquiry into 1,3-Dioxolane, 2-(10-undecynyl)- would encompass several key objectives. A primary goal would be the optimization of its synthesis and the thorough characterization of its physicochemical and spectroscopic properties. This would involve detailed analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

A second objective would be to explore the orthogonal reactivity of its two functional groups. This would involve investigating the selective transformation of the terminal alkyne in the presence of the dioxolane, for instance, through click chemistry, and the subsequent deprotection of the dioxolane to reveal the aldehyde. The stability of the dioxolane ring under various reaction conditions compatible with alkyne chemistry would also be a key area of investigation.

Finally, a significant long-term objective would be to demonstrate the utility of 1,3-Dioxolane, 2-(10-undecynyl)- as a versatile building block in the synthesis of more complex and functional molecules. This could involve its incorporation into polymers, its attachment to biological macromolecules, or its use in the construction of novel supramolecular architectures.

Physicochemical and Spectroscopic Data

Below are the predicted physicochemical properties and a summary of expected spectroscopic data for 1,3-Dioxolane, 2-(10-undecynyl)-. These are based on the known properties of similar compounds and the characteristic spectroscopic features of the 1,3-dioxolane and terminal alkyne functional groups.

Table 1: Predicted Physicochemical Properties of 1,3-Dioxolane, 2-(10-undecynyl)-

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₁₅H₂₆O₂ |

| Molecular Weight | 238.37 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not determined |

| Density | Not determined |

Table 2: Predicted Spectroscopic Data for 1,3-Dioxolane, 2-(10-undecynyl)-

| Technique | Expected Features |

|---|---|

| ¹H NMR | - Signal for the acetal proton (O-CH-O) around δ 4.8-5.2 ppm. - Signals for the dioxolane methylene (B1212753) protons (-OCH₂CH₂O-) around δ 3.8-4.1 ppm. - Signal for the terminal alkyne proton (-C≡CH) around δ 1.9-2.2 ppm. - Signals for the methylene protons of the undecynyl chain. |

| ¹³C NMR | - Signal for the acetal carbon (O-CH-O) around δ 100-105 ppm. - Signal for the dioxolane methylene carbons (-OCH₂CH₂O-) around δ 65 ppm. - Signals for the alkyne carbons (-C≡CH) around δ 68 ppm and 85 ppm. - Signals for the carbons of the undecynyl chain. |

| IR Spectroscopy | - Characteristic C-H stretch of the terminal alkyne around 3300 cm⁻¹. - C≡C stretch (weak) around 2120 cm⁻¹. - Strong C-O stretching bands for the acetal group in the 1000-1200 cm⁻¹ region. docbrown.info - C-H stretching and bending vibrations for the aliphatic chain. |

| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight. - Fragmentation pattern showing loss of fragments from the undecynyl chain and cleavage of the dioxolane ring. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-undec-10-ynyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14/h1,14H,3-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKWQQAAQUWTDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCCC1OCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453901 | |

| Record name | 1,3-Dioxolane, 2-(10-undecynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79918-85-7 | |

| Record name | 1,3-Dioxolane, 2-(10-undecynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 1,3 Dioxolane, 2 10 Undecynyl

Precursor Synthesis and Alkyne Introduction Strategies

Synthesis of Undecynyl Chain Precursors

A common and efficient route to the required C11-alkynyl backbone commences with a commercially available starting material, such as 11-dodecyn-1-ol. This long-chain alcohol serves as a versatile precursor, with the terminal alkyne already in place. The primary challenge then becomes the selective oxidation of the terminal hydroxyl group to the corresponding aldehyde, 11-dodecynal (B14416583), without affecting the sensitive alkyne moiety.

Several modern oxidation methods are well-suited for this transformation, offering mild reaction conditions and high chemoselectivity. These are particularly advantageous over harsher, traditional oxidizing agents that could potentially lead to side reactions with the alkyne.

| Oxidation Method | Reagents | Typical Reaction Conditions | Advantages | Considerations |

|---|---|---|---|---|

| Swern Oxidation | Dimethyl sulfoxide (B87167) (DMSO), oxalyl chloride, triethylamine | Low temperature (-78 °C), anhydrous conditions | High yields, avoids over-oxidation to carboxylic acid, compatible with acid-sensitive groups. wikipedia.orgvedantu.com | Formation of malodorous dimethyl sulfide (B99878) byproduct, requires strict temperature control. wikipedia.org |

| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin periodinane | Room temperature, neutral pH | Mild conditions, short reaction times, high yields, high chemoselectivity. wikipedia.orgalfa-chemistry.com | Cost of the reagent, potentially explosive nature on a large scale. wikipedia.org |

The choice between these methods often depends on the scale of the reaction and the availability of reagents. For laboratory-scale synthesis, both Swern and Dess-Martin oxidations are highly effective for producing the crucial 11-dodecynal intermediate in excellent yield and purity.

Stereoselective Alkyne Incorporation Approaches

One such strategy involves the use of organometallic reagents. For instance, the catalytic asymmetric alkynylation of aldehydes has emerged as a powerful tool for the direct formation of propargylic alcohols. nih.gov Although this is more commonly applied to smaller aldehydes, the principles can be extended to longer-chain substrates.

Another approach could involve the synthesis of an appropriate electrophilic precursor, which is then reacted with an acetylide nucleophile. This allows for the late-stage introduction of the alkyne, a strategy often employed in complex molecule synthesis to maximize convergence.

Formation of the 1,3-Dioxolane (B20135) Ring System

With the undecynyl aldehyde in hand, the subsequent key transformation is the formation of the 1,3-dioxolane ring. This is typically achieved through the protection of the aldehyde functionality as a cyclic acetal (B89532), a reaction that is both high-yielding and reversible, making it an ideal protective group strategy. wikipedia.orgkhanacademy.org

Acetalization/Ketalization with Ethylene (B1197577) Glycol Derivatives

The most common and straightforward method for the formation of the 1,3-dioxolane ring is the acid-catalyzed reaction of the aldehyde with ethylene glycol. libretexts.org This reaction is an equilibrium process, and to drive it to completion, the water formed as a byproduct is typically removed. A Dean-Stark apparatus is frequently employed for this purpose, allowing for the continuous azeotropic removal of water from the reaction mixture.

The reaction is generally applicable to a wide range of aldehydes, including those with sensitive functional groups like alkynes, provided the conditions are carefully controlled. The use of a diol like ethylene glycol is favored as it leads to the formation of a thermodynamically stable five-membered cyclic acetal, a dioxolane. libretexts.org

Acid-Catalyzed Cyclization Processes

A variety of acid catalysts can be employed to facilitate the acetalization reaction. Both Brønsted and Lewis acids have proven effective. Common Brønsted acids include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl). imist.ma Lewis acids such as iron(III) chloride (FeCl₃) have also been utilized. researchgate.net

The choice of acid catalyst can influence the reaction rate and selectivity. For substrates containing acid-sensitive groups, milder catalysts or the use of a stoichiometric amount of a weaker acid may be necessary to prevent undesired side reactions. The proposed mechanism for acid-catalyzed acetalization involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the hydroxyl groups of ethylene glycol. libretexts.orgyoutube.com

Novel Catalytic Systems for Dioxolane Ring Closure

In recent years, a number of novel catalytic systems have been developed to improve the efficiency and environmental friendliness of dioxolane formation. These include heterogeneous catalysts and metal-organic frameworks (MOFs). researchgate.net

For instance, sulfonic acid-functionalized MIL-101(Cr), a type of MOF, has been shown to be an effective and reusable catalyst for the acetalization of benzaldehyde (B42025) with ethylene glycol. researchgate.net Such solid acid catalysts offer advantages in terms of ease of separation from the reaction mixture and potential for recycling, contributing to more sustainable synthetic processes.

Furthermore, chemoselective acetalization methods have been developed that allow for the protection of aldehydes in the presence of other reactive functional groups. researchgate.net Nickel(II) complexes, for example, have been reported to catalyze the acetalization of aldehydes under neutral conditions, demonstrating excellent functional group tolerance. researchgate.net These advanced catalytic systems provide valuable tools for the synthesis of complex molecules like 1,3-Dioxolane, 2-(10-undecynyl)-, where preserving the integrity of the alkyne is crucial.

Advanced Coupling and Functionalization Techniques

The introduction of the 10-undecynyl group at the C2 position of the 1,3-dioxolane ring is a key synthetic challenge. This requires robust carbon-carbon bond formation strategies that are compatible with the acetal functional group.

Strategies for Carbon-Carbon Bond Formation at C2 of Dioxolane

The construction of the carbon skeleton of 1,3-Dioxolane, 2-(10-undecynyl)- primarily relies on the initial synthesis of the parent aldehyde, 11-undecynal. A common and effective method for creating the C-C bond necessary for this aldehyde is through the use of organometallic coupling reactions. One such strategy involves the coupling of a Grignard reagent with an ω-haloalkyne. For instance, the reaction of a C10 Grignard reagent with a protected propargyl halide can be a viable route.

A more direct, though less common, approach to forming a C-C bond at the C2 position of a pre-existing dioxolane involves the deprotonation of 2-methyl-1,3-dioxolane (B1212220) followed by alkylation. However, for a long chain like the 10-undecynyl group, the more conventional and efficient method is the protection of the corresponding aldehyde, 11-undecynal.

The standard and most widely accepted method for synthesizing 2-substituted 1,3-dioxolanes is the acid-catalyzed acetalization of the corresponding aldehyde with ethylene glycol. In the case of 1,3-Dioxolane, 2-(10-undecynyl)-, the precursor aldehyde is 11-undecynal. This reaction is typically catalyzed by a Brønsted or Lewis acid, such as p-toluenesulfonic acid (p-TsOH) or pyridinium (B92312) p-toluenesulfonate (PPTS), in a solvent that allows for the azeotropic removal of water, such as benzene (B151609) or toluene, to drive the equilibrium towards the product.

Table 1: Comparison of Catalysts for Acetalization of 11-undecynal

| Catalyst | Reaction Conditions | Typical Yield | Remarks |

| p-TsOH | Toluene, Dean-Stark trap, reflux | >90% | Strong acid, may require careful neutralization. |

| PPTS | Dichloromethane, room temp. | ~85-95% | Milder catalyst, good for sensitive substrates. |

| Montmorillonite K-10 | Dichloromethane, room temp. | High | Heterogeneous catalyst, easily removed by filtration. |

Chemoselective Transformations in Complex Molecular Architectures

The synthesis of 1,3-Dioxolane, 2-(10-undecynyl)- presents a challenge in chemoselectivity due to the presence of two key functional groups: the terminal alkyne and the dioxolane acetal. The dioxolane group is sensitive to acidic conditions, which can lead to deprotection back to the aldehyde. Conversely, the terminal alkyne is reactive towards a variety of reagents, including strong bases and organometallics.

Therefore, any subsequent transformations on the molecule must be performed under conditions that selectively target one group without affecting the other. For example, if further functionalization of the alkyne is desired (e.g., through Sonogashira or Click chemistry), the reaction conditions must be neutral or basic to avoid cleavage of the acetal. The use of copper(I) catalysts in the absence of strong acids is a common strategy to achieve this selectivity.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of 1,3-Dioxolane, 2-(10-undecynyl)- and its synthetic intermediates is crucial for obtaining a high-purity final product. The primary method for purification is silica (B1680970) gel column chromatography. The nonpolar nature of the long alkyl chain and the moderate polarity of the dioxolane group allow for good separation from more polar impurities, such as unreacted ethylene glycol or the parent aldehyde.

A typical solvent system for the chromatography would be a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether with a more polar solvent like ethyl acetate (B1210297) or diethyl ether. The exact ratio would be determined by thin-layer chromatography (TLC) analysis.

Table 2: Chromatographic Purification Parameters for 1,3-Dioxolane, 2-(10-undecynyl)-

| Parameter | Value/Condition |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate (e.g., 95:5 v/v) |

| Detection | TLC with phosphomolybdic acid stain or potassium permanganate (B83412) stain |

| Expected Rf | ~0.4-0.6 (dependent on exact solvent system) |

Following chromatographic purification, the solvent is removed under reduced pressure using a rotary evaporator. To remove any residual solvent, the product may be further dried under high vacuum. The purity of the final product is then typically assessed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the structure and absence of significant impurities.

Chemical Reactivity and Mechanistic Studies of 1,3 Dioxolane, 2 10 Undecynyl

Reactivity of the 1,3-Dioxolane (B20135) Moiety

The 1,3-dioxolane ring in 1,3-dioxolane, 2-(10-undecynyl)- serves as a cyclic acetal (B89532). These structures are generally stable to basic and nucleophilic conditions but are susceptible to cleavage under acidic conditions. organic-chemistry.org The specific reactivity of the dioxolane in this molecule is influenced by the long undecynyl chain at the 2-position.

Hydrolysis and Controlled Acetal Cleavage

The primary reaction of the 1,3-dioxolane moiety is acid-catalyzed hydrolysis, which regenerates the parent carbonyl compound and ethylene (B1197577) glycol. organic-chemistry.orgwikipedia.org This process is a cornerstone of its use as a protecting group. The mechanism involves protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized carbocation, which is then attacked by water.

The rate of hydrolysis can be influenced by steric and electronic effects of the substituent at the 2-position. acs.org For 1,3-dioxolane, 2-(10-undecynyl)-, the long, flexible alkyl chain is not expected to significantly hinder the approach of hydronium ions, and thus, the hydrolysis should proceed under standard acidic conditions. Controlled cleavage can be achieved by using mild acid catalysts or by performing the reaction in a non-aqueous solvent with a limited amount of water. organic-chemistry.org For instance, cerium(III) triflate in wet nitromethane (B149229) has been shown to be effective for the chemoselective cleavage of acetals under nearly neutral pH. organic-chemistry.org

Ring-Opening Reaction Pathways and Mechanisms

Beyond simple hydrolysis, the 1,3-dioxolane ring can undergo other ring-opening reactions. In the presence of Lewis acids, such as aluminum chloride, and a reducing agent like lithium aluminum hydride, reductive ring-opening can occur to yield a mono-protected diol. researchgate.net The regioselectivity of this opening can be influenced by the nature of the Lewis acid and the substrate.

Cationic ring-opening polymerization of 1,3-dioxolane is a known process, often initiated by strong acids or Lewis acids. rsc.orgresearchgate.net This leads to the formation of poly(1,3-dioxolane), a type of polyacetal. While this is a common reaction for the parent 1,3-dioxolane, the presence of the long undecynyl chain in 1,3-Dioxolane, 2-(10-undecynyl)- might influence the polymerization process. Additionally, 2-mono-substituted 1,3-dioxolanes can be oxidized by reagents like iodine monochloride to form 2-substituted 1,3-dioxolan-2-ylium ions. rsc.org The stability and subsequent fate of these ions depend on other substituents on the ring, potentially leading to chlorohydrin esters or diol monoesters. rsc.org

Stability under Varied Chemical Environments

The stability of the 1,3-dioxolane ring is highly dependent on the pH of the environment. It is generally stable under neutral and basic conditions, making it a suitable protecting group during reactions involving bases or nucleophiles. organic-chemistry.org However, under acidic conditions (pH < 4), the acetal linkage is labile and prone to hydrolysis. organic-chemistry.orgrsc.org The rate of hydrolysis increases with decreasing pH. Some 1,3-dioxolane derivatives have been observed to undergo slow hydrolysis even at pH 4 over extended periods. rsc.org

In terms of redox conditions, 1,3-dioxolanes are generally stable to a range of oxidizing and reducing agents. They are resistant to mild high-valent chromium reagents (like PCC and PDC), but strong oxidizing agents, especially in the presence of Lewis acids, can cleave the ring. organic-chemistry.org They are also stable to common reducing agents such as lithium aluminum hydride and sodium borohydride, as well as catalytic hydrogenation conditions that are not overly acidic. organic-chemistry.org This stability allows for selective transformations on other parts of the molecule, such as the terminal alkyne, without affecting the dioxolane ring.

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne group in 1,3-Dioxolane, 2-(10-undecynyl)- is a highly versatile functional group, amenable to a wide array of chemical transformations. Its reactivity is characterized by the acidity of the terminal proton and the high electron density of the carbon-carbon triple bond.

Click Chemistry Applications (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne is a key participant in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govwikipedia.org This reaction provides a highly efficient and regiospecific method for the formation of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it ideal for bioconjugation and materials science. nih.govrsc.org

The mechanism of the CuAAC reaction involves the formation of a copper(I) acetylide intermediate, which then reacts with an azide (B81097). nih.govacs.org The presence of a copper catalyst accelerates the reaction by orders of magnitude compared to the uncatalyzed Huisgen cycloaddition. acs.org The reaction rate can be influenced by the nature of the alkyne, with terminal alkynes having lower pKa values generally exhibiting higher reactivity. nih.gov While some terminal alkynes can undergo side reactions like homo-coupling at higher temperatures, the CuAAC is generally a very clean and efficient transformation. nih.gov

Table 1: Reactivity of Terminal Alkynes in CuAAC

| Alkyne Type | Reactivity in CuAAC | Notes |

|---|---|---|

| Propargyl compounds | Excellent | Good combination of reactivity, ease of installation, and cost. nih.gov |

| Propiolamides | Slightly more reactive | Increased propensity for Michael addition. nih.gov |

| Tertiary propargyl carbamates | Not suitable for bioconjugation | Can undergo copper-induced fragmentation. nih.gov |

Catalytic Hydrogenation and Selective Reduction Pathways

The terminal alkyne of 1,3-Dioxolane, 2-(10-undecynyl)- can be fully or partially reduced through catalytic hydrogenation. Complete hydrogenation to the corresponding alkane, 1,3-dioxolane, 2-undecyl-, can be achieved using powerful catalysts like platinum, palladium on carbon (Pd/C), or Raney nickel. libretexts.orglibretexts.orglumenlearning.com This reaction proceeds through an alkene intermediate which is not typically isolated as it is rapidly reduced further. libretexts.org

Selective reduction to the corresponding alkene, 1,3-dioxolane, 2-(10-undecenyl)-, is a more nuanced process. The stereochemical outcome of the reduction is highly dependent on the catalyst and reaction conditions employed.

Cis-alkene formation: The use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), allows for the syn-addition of hydrogen, leading to the formation of the cis-alkene. libretexts.orglibretexts.org Other methods for achieving cis-selective reduction include the use of certain iron or cobalt catalysts. rsc.org

Trans-alkene formation: The reduction of the alkyne to a trans-alkene can be accomplished using sodium metal in liquid ammonia (B1221849). libretexts.orglumenlearning.com This reaction proceeds through a radical anion intermediate.

Recent advancements have also introduced highly selective cobalt-catalyzed reductions that can yield either the alkene or the alkane depending on the stoichiometry of the silane (B1218182) reducing agent used. acs.orgnih.gov Similarly, iridium-catalyzed transfer hydrogenation with ethanol (B145695) has been shown to be effective for the selective reduction of terminal alkynes to terminal alkenes. acs.org

Table 2: Selective Reduction of Terminal Alkynes

| Reagent/Catalyst | Product | Stereochemistry |

|---|---|---|

| H₂, Lindlar's Catalyst | Alkene | Cis (syn-addition) libretexts.org |

| Na, NH₃ (l) | Alkene | Trans (anti-addition) libretexts.org |

| CoCl₂ complex, (EtO)₂Si(Me)H (1 equiv) | Alkene | - acs.org |

| CoCl₂ complex, (EtO)₂Si(Me)H (2 equiv) | Alkane | - acs.org |

| [Ir(cod)Cl]₂, DPPE, EtOH | Alkene | - acs.org |

| Fe(BF₄)₂·6H₂O, (PP₃), HCOOH | Alkene | - rsc.org |

Hydrofunctionalization Reactions (e.g., Hydroboration, Hydrosilylation)

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another fragment across the alkyne's triple bond. These reactions are fundamental in organic synthesis for introducing new functionalities and creating valuable intermediates.

Hydroboration-Oxidation: The hydroboration of the terminal alkyne in 1,3-Dioxolane, 2-(10-undecynyl)- offers a reliable method for the anti-Markovnikov hydration of the triple bond. To prevent double addition to the resulting alkene, sterically hindered boranes are employed. libretexts.orglibretexts.org The reaction proceeds via a syn-addition of the B-H bond across the alkyne. libretexts.org Subsequent oxidation of the intermediate vinylborane (B8500763) under basic conditions with hydrogen peroxide yields an enol, which rapidly tautomerizes to the corresponding aldehyde. This two-step process effectively converts the terminal alkyne into an aldehyde, while the dioxolane protecting group at the other end of the molecule remains stable under these conditions. libretexts.orglibretexts.org

Table 1: Hydroboration-Oxidation of 1,3-Dioxolane, 2-(10-undecynyl)-

| Step | Reagent | Intermediate/Product | Notes |

|---|---|---|---|

| 1. Hydroboration | Disiamylborane (Sia₂BH) or 9-Borabicyclo[3.3.1]nonane (9-BBN) | Alkenylborane | Syn-addition; bulky borane (B79455) prevents double addition. libretexts.orglibretexts.org |

Hydrosilylation: The addition of a silicon hydride (silane) across the triple bond, known as hydrosilylation, can be catalyzed by various transition metals, with ruthenium and platinum complexes being common. nih.govresearchgate.net The choice of catalyst is crucial as it dictates the regio- and stereoselectivity of the reaction, leading to different vinylsilane isomers. For instance, certain ruthenium catalysts are known to facilitate the trans-addition of the silane, yielding (Z)-vinylsilanes. nih.govorganic-chemistry.org These vinylsilanes are versatile synthetic intermediates. The reaction is generally compatible with the dioxolane functional group. nih.gov

Table 2: Catalytic Hydrosilylation of 1,3-Dioxolane, 2-(10-undecynyl)-

| Catalyst | Silane | Major Product Isomer | Reference |

|---|---|---|---|

| [Cp*Ru(MeCN)₃]PF₆ | HSiEt₃ | α-vinylsilane and (Z)-β-vinylsilane | nih.govnih.gov |

| Platinum catalysts (e.g., PtO₂) | HSiPh₃ | (Z)-β-vinylsilane | General for terminal alkynes |

Cross-Coupling Reactions (e.g., Sonogashira Coupling, Heck, Suzuki)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The terminal alkyne of 1,3-Dioxolane, 2-(10-undecynyl)- is an excellent substrate for these transformations.

Sonogashira Coupling: The Sonogashira reaction is the most direct and widely used method for the cross-coupling of terminal alkynes. libretexts.org It involves the reaction of the alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org This reaction would couple 1,3-Dioxolane, 2-(10-undecynyl)- with various halides to produce disubstituted alkynes. The mild, typically basic or neutral conditions ensure the integrity of the acid-sensitive dioxolane group. wikipedia.org

Heck Reaction: The classic Mizoroki-Heck reaction involves the coupling of a halide with an alkene. wikipedia.orgyoutube.com While the alkyne of the title compound is not a typical substrate for a direct Heck reaction, the principles of palladium catalysis are central. The Sonogashira coupling is the more appropriate and direct cross-coupling method for this terminal alkyne. libretexts.org

Suzuki Coupling: The Suzuki-Miyaura coupling reaction joins an organoboron compound with a halide. libretexts.orgorganic-chemistry.org For 1,3-Dioxolane, 2-(10-undecynyl)- to participate in a Suzuki reaction, it must first be converted into a suitable organoboron derivative. This can be achieved via the hydroboration of the alkyne to form an alkenylborane, as described in section 3.2.3. This intermediate can then undergo a Suzuki coupling with an aryl or vinyl halide, demonstrating a powerful two-step, one-pot synthetic strategy. The basic conditions of the Suzuki coupling are compatible with the dioxolane protecting group. mdpi.com

Table 3: Cross-Coupling Strategies for 1,3-Dioxolane, 2-(10-undecynyl)-

| Reaction Name | Coupling Partner | Typical Catalysts | Product Type |

|---|---|---|---|

| Sonogashira | Aryl/Vinyl Halide (e.g., Iodobenzene) | Pd(PPh₃)₄, CuI | Disubstituted Alkyne |

Oxidation Reactions of the Alkyne

The alkyne functional group can undergo several types of oxidative transformations, ranging from hydration to complete cleavage.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the triple bond entirely. youtube.com For a terminal alkyne such as that in 1,3-Dioxolane, 2-(10-undecynyl)-, this reaction would yield a carboxylic acid with one fewer carbon atom (undecanoic acid) and the terminal carbon would be oxidized to carbon dioxide. Care must be taken as strong oxidants can potentially also cleave the dioxolane ring. organic-chemistry.org

Oxidation to 1,2-Dicarbonyls: Milder, more controlled oxidation methods can convert the alkyne to a 1,2-dicarbonyl compound (an α-ketoaldehyde or glyoxal). Gold-catalyzed oxidation in the presence of an oxidant is one such method that can transform terminal alkynes into the corresponding glyoxals. rsc.org

Hydration: In a reaction analogous to hydroboration-oxidation, mercuric-ion-catalyzed hydration (H₂SO₄, HgSO₄, H₂O) results in Markovnikov addition of water across the triple bond. The resulting enol intermediate tautomerizes to form a methyl ketone. However, the strongly acidic conditions required for this reaction would simultaneously cleave the dioxolane protecting group.

Interplay between Dioxolane and Alkyne Functional Groups

The presence of two distinct functional groups in 1,3-Dioxolane, 2-(10-undecynyl)- necessitates careful consideration of reaction conditions to achieve selective transformations.

Chemoselectivity in Multifunctional Transformations

Chemoselectivity is a key consideration when modifying a bifunctional molecule like 1,3-Dioxolane, 2-(10-undecynyl)-. The dioxolane group is a cyclic acetal, which serves as a protecting group for an aldehyde. Acetal protecting groups are known to be stable under neutral, basic, and reductive conditions but are readily cleaved by aqueous acid. organic-chemistry.org

This property allows for a high degree of chemoselectivity. Most of the signature reactions of the terminal alkyne, including Sonogashira coupling, hydroboration, and hydrosilylation, are conducted under basic or neutral conditions. libretexts.orgwikipedia.org Consequently, these reactions can be performed selectively at the alkyne terminus without affecting the distant dioxolane group. Conversely, if deprotection of the aldehyde is desired, treatment with mild acid will hydrolyze the dioxolane while leaving the alkyne untouched. This orthogonal reactivity allows for the independent manipulation of either functional group.

Stereochemical Influences on Reaction Outcomes

In 1,3-Dioxolane, 2-(10-undecynyl)-, the dioxolane ring and the terminal alkyne are separated by a long, flexible ten-carbon chain. This significant distance means that the dioxolane group is highly unlikely to exert any direct steric or electronic influence on the stereochemical outcome of reactions at the alkyne.

Instead, the stereochemistry of the products is determined almost exclusively by the mechanism of the specific reaction and the reagents used. researchgate.netnih.gov For example:

Hydroboration proceeds via a syn-addition , leading to a (Z)-vinylborane intermediate. libretexts.org

Hydrosilylation catalyzed by certain ruthenium complexes results in a trans-addition , yielding a (Z)-vinylsilane. organic-chemistry.org

Reduction of the alkyne using sodium in liquid ammonia produces a trans-(E)-alkene , whereas reduction with Lindlar's catalyst yields a cis-(Z)-alkene . organic-chemistry.org

Therefore, the stereochemical control in reactions of 1,3-Dioxolane, 2-(10-undecynyl)- is not governed by any intramolecular influence from the dioxolane but rather by the choice of external reagents and catalysts, allowing for predictable and selective synthesis of various stereoisomers.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of organic compounds, offering unparalleled insight into the carbon-hydrogen framework.

Detailed ¹H NMR analysis of 1,3-Dioxolane (B20135), 2-(10-undecynyl)- is crucial for confirming the presence of key structural motifs and assessing the sample's purity. The spectrum is expected to show characteristic signals for the protons of the dioxolane ring, the undecynyl chain, and the terminal alkyne. The integration of these signals should correspond to the number of protons in each environment, while the coupling patterns would reveal the connectivity between adjacent protons.

Table 1: Predicted ¹H NMR Data for 1,3-Dioxolane, 2-(10-undecynyl)-

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Protons on the dioxolane ring |

| Data not available | Data not available | Data not available | Methylene (B1212753) protons of the undecynyl chain |

| Data not available | Data not available | Data not available | Methine proton of the dioxolane ring |

The ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. For 1,3-Dioxolane, 2-(10-undecynyl)-, this technique is essential for verifying the full carbon skeleton, including the carbons of the dioxolane ring, the eleven carbons of the undecynyl chain, and the distinct carbons of the terminal alkyne.

Table 2: Predicted ¹³C NMR Data for 1,3-Dioxolane, 2-(10-undecynyl)-

| Chemical Shift (ppm) | Assignment |

|---|---|

| Data not available | Carbons of the dioxolane ring |

| Data not available | Carbons of the undecynyl chain |

To definitively assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, between the methine proton of the dioxolane ring and the adjacent methylene group of the undecynyl chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, confirming the C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings (2-3 bonds), which are critical for connecting the dioxolane ring to the undecynyl chain and for confirming the positions of quaternary carbons.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of 1,3-Dioxolane, 2-(10-undecynyl)- would exhibit characteristic absorption bands corresponding to its key functional groups. The most prominent and diagnostic peaks would be the C-O stretches of the dioxolane ring, the C-H stretches of the alkyl chain, and the characteristic absorptions of the terminal alkyne (C≡C and ≡C-H stretches).

Table 3: Predicted FT-IR Data for 1,3-Dioxolane, 2-(10-undecynyl)-

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| Data not available | Data not available | ≡C-H stretch |

| Data not available | Data not available | C≡C stretch |

| Data not available | Data not available | C-H alkane stretches |

Raman spectroscopy complements FT-IR by providing information on non-polar bonds. For 1,3-Dioxolane, 2-(10-undecynyl)-, the C≡C triple bond of the alkyne, which is often weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum. The symmetric vibrations of the carbon backbone would also be more prominent.

Table 4: Predicted Raman Spectroscopy Data for 1,3-Dioxolane, 2-(10-undecynyl)-

| Raman Shift (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| Data not available | Data not available | C≡C stretch |

| Data not available | Data not available | C-C stretches |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of "1,3-Dioxolane, 2-(10-undecynyl)-". Through ionization and subsequent analysis of fragment ions, a detailed picture of the molecule's composition and connectivity can be obtained.

High-resolution mass spectrometry (HRMS) is employed to determine the precise mass of the molecular ion with a high degree of accuracy. This measurement is crucial for confirming the elemental composition of "1,3-Dioxolane, 2-(10-undecynyl)-". The theoretical exact mass of the compound can be calculated by summing the precise masses of its constituent atoms.

The chemical formula for 1,3-Dioxolane, 2-(10-undecynyl)- is C₁₄H₂₄O₂. The theoretical exact mass is calculated as follows:

(14 x 12.000000) + (24 x 1.007825) + (2 x 15.994915) = 224.17763 u

An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value very close to this theoretical value would provide strong evidence for the presence and correct elemental composition of the target molecule.

In mass spectrometry, the molecular ion of "1,3-Dioxolane, 2-(10-undecynyl)-" will undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is characteristic of the molecule's structure and can be used to infer the connectivity of its atoms. The fragmentation is influenced by the stability of the resulting carbocations and neutral losses.

The structure of "1,3-Dioxolane, 2-(10-undecynyl)-" suggests several likely fragmentation pathways:

Cleavage of the Dioxolane Ring: The 1,3-dioxolane moiety is prone to characteristic fragmentation patterns. A primary fragmentation involves the loss of a neutral formaldehyde (B43269) (CH₂O) molecule, leading to a stable oxonium ion.

Cleavage of the Undecynyl Chain: The long alkyl chain can undergo fragmentation at various points, typically leading to a series of fragment ions separated by 14 atomic mass units (corresponding to CH₂ groups).

Cleavage at the Terminal Alkyne: The terminal alkyne can also influence fragmentation, although it is generally a stable functional group.

A plausible fragmentation pattern is detailed in the table below:

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Plausible Neutral Loss |

| 223 | [M-H]⁺ | H• |

| 195 | [M-C₂H₅]⁺ | •C₂H₅ |

| 181 | [M-C₃H₇]⁺ | •C₃H₇ |

| 167 | [M-C₄H₉]⁺ | •C₄H₉ |

| 153 | [M-C₅H₁₁]⁺ | •C₅H₁₁ |

| 139 | [M-C₆H₁₃]⁺ | •C₆H₁₃ |

| 125 | [M-C₇H₁₅]⁺ | •C₇H₁₅ |

| 111 | [M-C₈H₁₇]⁺ | •C₈H₁₇ |

| 97 | [M-C₉H₁₉]⁺ | •C₉H₁₉ |

| 87 | [C₄H₇O₂]⁺ (dioxolane fragment) | •C₁₀H₁₇ |

| 73 | [C₃H₅O₂]⁺ (dioxolane fragment) | •C₁₁H₁₉ |

This table represents a predictive fragmentation pattern. Actual experimental data may show variations in the relative intensities of these peaks.

Polymerization Studies and Applications in Macromolecular Science

Homopolymerization Mechanisms of 1,3-Dioxolane (B20135), 2-(10-Undecynyl)-

The structure of 1,3-Dioxolane, 2-(10-undecynyl)- allows for homopolymerization to occur via two independent pathways: cationic ring-opening polymerization (CROP) of the dioxolane ring or radical polymerization of the terminal alkyne moiety.

The 1,3-dioxolane ring is susceptible to Cationic Ring-Opening Polymerization (CROP) in the presence of cationic initiators, such as protonic acids or Lewis acids. osaka-u.ac.jpresearchgate.net This process involves the protonation or coordination of the initiator to one of the oxygen atoms in the dioxolane ring, followed by ring cleavage to generate a propagating carbocationic or oxonium ion species. The polymerization of 1,3-dioxolane typically yields poly(1,3-dioxolane), a type of polyacetal. escholarship.org

The polymerization proceeds via the cleavage of the acetal (B89532) bond, leading to the formation of a polymer chain with repeating ethenoxymethenoxy units. google.com The reaction is often performed in bulk or in solution at temperatures typically below 25°C. researchgate.net However, the CROP of cyclic acetals is often accompanied by side reactions, such as chain transfer and cyclization, which can affect the molecular weight and dispersity of the resulting polymer. rsc.orgresearchgate.net The formation of cyclic oligomers is a common occurrence in the CROP of 1,3-dioxolane. rsc.org

The long undecynyl substituent at the 2-position of the dioxolane ring in 1,3-Dioxolane, 2-(10-undecynyl)- introduces significant steric bulk, which can influence the polymerization kinetics and the properties of the resulting polymer. The pendant alkyne groups remain intact along the polyacetal backbone, providing sites for subsequent post-polymerization modification.

Table 1: Representative Conditions for Cationic Ring-Opening Polymerization of 1,3-Dioxolane Derivatives

| Initiator | Solvent | Temperature (°C) | Resulting Polymer Structure |

| Triflic anhydride | Dichloromethane | 0 | Linear Polyacetal |

| Boron trifluoride etherate | Bulk | 25 | Polyacetal with potential for cyclic oligomers |

| Maghnite-H+ (Montmorillonite) | Chloroform | 40 | Polyacetal |

This table presents typical conditions for the CROP of 1,3-dioxolane and its derivatives. Specific conditions for 1,3-Dioxolane, 2-(10-undecynyl)- may vary.

The terminal alkyne group of the 10-undecynyl side chain can undergo radical polymerization. However, the radical homopolymerization of terminal alkynes is generally less facile and controlled compared to the polymerization of alkenes. The process typically requires a radical initiator, and the resulting polymers often have a complex structure consisting of conjugated polyene sequences. researchgate.net

The polymerization of the alkyne can lead to the formation of a polymer where the dioxolane rings are pendant groups on a polyacetylene-like backbone. This type of polymerization can be initiated by thermal or photochemical decomposition of radical initiators. mdpi.com The efficiency and the structure of the resulting polymer can be influenced by the reaction conditions and the nature of the initiator used. researchgate.net

To achieve better control over the molecular weight and dispersity of polymers derived from 1,3-dioxolane, controlled polymerization techniques have been explored. For the CROP of the dioxolane ring, reversible-deactivation cationic ring-opening polymerization (RD-CROP) systems have been developed. escholarship.org These systems can lead to polymers with predictable molecular weights and narrower molecular weight distributions. escholarship.org

For the alkyne functionality, while controlled radical polymerization of terminal alkynes is challenging, techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could potentially be adapted. More commonly, the alkyne group is utilized in post-polymerization modifications, such as in "click" chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-yne reactions, to create well-defined functional materials. dntb.gov.uanih.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for examining the fundamental electronic and structural properties of a molecule in its ground state.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals, Charge Distribution)

The electronic structure dictates the reactivity and spectroscopic properties of the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis.

For 1,3-Dioxolane (B20135), 2-(10-undecynyl)-, the HOMO is expected to be localized primarily on the terminal alkyne (C≡C) moiety, which is the most electron-rich and easily ionizable part of the molecule. The LUMO is likely to be distributed across the antibonding σ* orbitals of the C-O bonds within the dioxolane ring. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

The charge distribution would show the oxygen atoms of the dioxolane ring as regions of negative electrostatic potential, making them potential sites for interaction with electrophiles or for hydrogen bonding. The terminal alkyne proton would exhibit a slight positive charge, enabling weak hydrogen bond donor capabilities.

Table 1: Predicted Electronic Properties of 1,3-Dioxolane, 2-(10-undecynyl)- Note: These are estimated values based on DFT calculations of similar structures.

| Property | Predicted Value | Description |

| HOMO Energy | ~ -7.0 eV | The energy of the highest occupied molecular orbital, indicating the molecule's ability to donate electrons. Localized on the alkyne group. |

| LUMO Energy | ~ +1.5 eV | The energy of the lowest unoccupied molecular orbital, indicating the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 8.5 eV | The energy difference between the HOMO and LUMO, related to the molecule's electronic excitability and chemical stability. |

| Dipole Moment | ~ 1.5 - 2.0 Debye | A measure of the overall polarity of the molecule, originating primarily from the polar C-O bonds in the dioxolane ring. |

Geometry Optimization and Conformational Analysis of the Compound

Determining the most stable three-dimensional structure is fundamental. The 1,3-dioxolane ring is known to be highly flexible and does not possess a single rigid conformation. datapdf.com Instead, it exists in a dynamic equilibrium between various "envelope" and "twist" (or "half-chair") forms. datapdf.com The energy differences between these conformers are typically small. datapdf.com

The long undecynyl chain introduces significant conformational freedom. Geometry optimization using DFT would identify numerous local energy minima corresponding to different spatial arrangements (folding) of this chain. The global minimum energy structure would represent the most populated conformation in the gas phase, likely one that minimizes steric hindrance between the chain and the dioxolane ring.

Vibrational Frequency Calculations and Spectroscopic Prediction

Computational vibrational analysis can predict the infrared (IR) and Raman spectra of the molecule. These spectra arise from the vibrations of chemical bonds (stretching, bending, twisting). Such predictions are invaluable for identifying the molecule and analyzing its structural features.

The most characteristic predicted vibrations for 1,3-Dioxolane, 2-(10-undecynyl)- would include:

A sharp, strong absorption around 3300 cm⁻¹ corresponding to the ≡C-H stretching of the terminal alkyne.

A weaker absorption in the 2100-2140 cm⁻¹ region due to the C≡C triple bond stretch. nih.govnih.gov

Strong absorptions in the 1000-1200 cm⁻¹ range from the C-O-C acetal (B89532) stretching modes of the dioxolane ring.

Multiple peaks in the 2850-3000 cm⁻¹ region from the C-H stretching of the long methylene (B1212753) (-CH₂-) chain.

Table 2: Predicted Characteristic Vibrational Frequencies Note: Frequencies are approximate and based on known values for the respective functional groups.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Region | Expected Intensity |

| Alkyne ≡C-H Stretch | 3300 - 3320 | Functional Group | Strong, Sharp (IR) |

| Alkyl C-H Stretch | 2850 - 2960 | Functional Group | Strong (IR) |

| Alkyne C≡C Stretch | 2100 - 2140 | Functional Group | Weak to Medium (IR), Strong (Raman) |

| Acetal C-O-C Stretch | 1040 - 1150 | Fingerprint | Strong (IR) |

| Alkyne ≡C-H Bend | 610 - 700 | Fingerprint | Medium, Broad (IR) |

Molecular Dynamics (MD) Simulations

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing a "movie" of atomic motions.

Investigation of Conformational Preferences and Dynamics

For a molecule with a long, flexible chain, MD simulations are ideal for exploring its vast conformational landscape. An MD simulation would reveal how the undecynyl chain folds and moves over time, the frequency of transitions between different conformations of the dioxolane ring, and any correlations between the ring's puckering and the chain's orientation. These dynamics are crucial for understanding how the molecule occupies space and interacts with its environment. Studies on long-chain alkyl compounds show that such chains have a strong tendency to adopt ordered, close-packed arrangements when possible. aps.orgnih.gov

Simulation of Intermolecular Interactions and Solvent Effects

MD simulations can effectively model how molecules of 1,3-Dioxolane, 2-(10-undecynyl)- would interact with each other in a liquid or solid state, or how they are solvated. The molecule has a distinct amphiphilic character, with the polar dioxolane "head" and the long, nonpolar hydrocarbon "tail."

In a polar solvent like water, simulations would likely show the polar dioxolane groups interacting favorably with water molecules, while the hydrophobic tails would tend to aggregate to minimize their contact with the solvent. In a nonpolar solvent, the tails would be well-solvated, and intermolecular interactions would be weaker. The terminal alkyne can act as a weak hydrogen bond donor, and the dioxolane oxygens as hydrogen bond acceptors, which would influence its interaction with protic solvents. acs.org These simulations are key to predicting properties like solubility, self-assembly, and behavior at interfaces.

Mechanistic Insights and Reaction Pathway Prediction

Computational chemistry offers powerful tools to elucidate reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For a molecule like 1,3-Dioxolane, 2-(10-undecynyl)-, with its terminal alkyne and dioxolane functional groups, theoretical studies would typically focus on predicting its behavior in key chemical transformations such as cycloadditions, hydrations, or reactions involving the dioxolane ring as a protecting group.

These investigations would likely employ Density Functional Theory (DFT) to map out potential energy surfaces for various reaction pathways. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most likely course of a reaction.

Computational Studies of Transition States for Key Transformations

The heart of understanding a chemical reaction from a computational standpoint lies in the characterization of its transition states. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy (the activation energy) determine the rate of the reaction.

For 1,3-Dioxolane, 2-(10-undecynyl)-, a key area of interest would be the transition states of cycloaddition reactions involving the terminal alkyne. For example, in a [3+2] cycloaddition with an azide (B81097) (a common "click" reaction), computational chemists would model the transition states leading to the formation of different regioisomeric triazole products. The relative energies of these transition states would allow for a prediction of which isomer is favored.

Unfortunately, no specific studies providing the geometries or activation energies for transition states in reactions of 1,3-Dioxolane, 2-(10-undecynyl)- are available. In a hypothetical study, the data might be presented as follows:

Table 1: Hypothetical Transition State Analysis for the [3+2] Cycloaddition of 1,3-Dioxolane, 2-(10-undecynyl)- with Methyl Azide

| Transition State | Regioisomer | Computational Method | Solvent Model | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|---|

| TS-1,4 | 1,4-disubstituted | B3LYP/6-31G(d) | PCM (Toluene) | 15.2 |

| TS-1,5 | 1,5-disubstituted | B3LYP/6-31G(d) | PCM (Toluene) | 17.8 |

Prediction of Reactivity and Selectivity in Novel Reactions

Beyond studying known reactions, computational chemistry is a valuable tool for predicting the outcome of novel chemical transformations. By analyzing the electronic structure and orbital energies of 1,3-Dioxolane, 2-(10-undecynyl)-, it is possible to predict its reactivity and selectivity.

Methods such as Frontier Molecular Orbital (FMO) theory can be used to understand how the molecule will interact with other reagents. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to these predictions. For instance, the analysis of local reactivity indices, such as Fukui functions, could predict which atoms in the molecule are most susceptible to nucleophilic or electrophilic attack. This would be particularly useful in designing new reactions or understanding unexpected product formations.

A computational study could, for example, predict the regioselectivity of the hydration of the terminal alkyne under different catalytic conditions (e.g., mercury(II) vs. gold(I) catalysis). The calculations would involve modeling the reaction pathways for the formation of both the Markovnikov and anti-Markovnikov products and comparing the activation barriers.

However, without specific published research on 1,3-Dioxolane, 2-(10-undecynyl)-, any discussion of its predicted reactivity remains in the realm of general chemical principles rather than specific, data-driven insights for this particular molecule.

Derivatization and Advanced Functionalization of 1,3 Dioxolane, 2 10 Undecynyl

Selective Modification of the Alkyne Moiety for New Functional Groups

The terminal alkyne group in 1,3-dioxolane (B20135), 2-(10-undecynyl)- is a highly versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups.

One of the most prominent and widely used reactions for modifying terminal alkynes is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgorganic-chemistry.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgchemie-brunschwig.ch The reaction is known for its high yields, mild reaction conditions, and tolerance to a wide range of functional groups, making it ideal for the derivatization of complex molecules. organic-chemistry.org For instance, reacting 1,3-dioxolane, 2-(10-undecynyl)- with an organic azide (B81097) in the presence of a copper(I) catalyst would yield the corresponding triazole derivative, a stable aromatic heterocycle often found in pharmacologically active compounds. nih.govdergipark.org.tr

Another powerful method for functionalizing the alkyne is the Sonogashira coupling, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction, typically catalyzed by a combination of palladium and copper complexes, allows for the direct attachment of aromatic or vinylic substituents to the alkyne terminus. wikipedia.org This opens up possibilities for synthesizing conjugated systems with interesting electronic and photophysical properties. The reaction proceeds under mild conditions and is a fundamental tool in the synthesis of natural products and organic materials. libretexts.orgnih.gov

The alkyne moiety can also undergo hydrosilylation, which involves the addition of a silicon-hydrogen bond across the triple bond. This reaction, often catalyzed by platinum or other transition metal complexes, can lead to the formation of vinylsilanes. The regioselectivity of the addition can be controlled to yield either the (E) or (Z) isomer, or the geminal or vicinal addition product, depending on the catalyst and reaction conditions. These vinylsilane derivatives are valuable intermediates for further transformations.

| Reaction | Reagents and Conditions | Product Type | Key Features |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic azide, Cu(I) catalyst (e.g., CuSO₄/sodium ascorbate), solvent (e.g., t-BuOH/H₂O) | 1,4-Disubstituted 1,2,3-triazole | High yield, high regioselectivity, mild conditions, wide functional group tolerance. organic-chemistry.orgchemie-brunschwig.ch |

| Sonogashira Coupling | Aryl/vinyl halide, Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), amine base (e.g., Et₃N) | Aryl/vinyl-substituted alkyne | Forms C(sp)-C(sp²) bonds, mild conditions, useful for synthesizing conjugated systems. wikipedia.orglibretexts.org |

| Hydrosilylation | Hydrosilane (R₃SiH), transition metal catalyst (e.g., Pt, Rh) | Vinylsilane | Addition of Si-H across the triple bond, regioselectivity can be controlled. |

Chemical Transformations of the Dioxolane Ring while Preserving Alkyne

The 1,3-dioxolane ring serves as a protective group for a carbonyl functionality, specifically an aldehyde in this case. This acetal (B89532) is generally stable under basic and neutral conditions, allowing for the selective modification of the alkyne group. However, under acidic conditions, the dioxolane ring can be hydrolyzed to reveal the parent aldehyde. organic-chemistry.org

This deprotection strategy is a key transformation, converting the bifunctional molecule into a long-chain aldehyde with a terminal alkyne. The resulting undecynal is a valuable synthetic intermediate, as the aldehyde can undergo a plethora of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, or participation in various carbon-carbon bond-forming reactions such as the Wittig reaction or aldol (B89426) condensation. The preservation of the alkyne at the other end of the molecule allows for subsequent modifications, leading to the synthesis of complex, multifunctional long-chain molecules.

The hydrolysis of the dioxolane ring is typically achieved by treatment with aqueous acid, such as hydrochloric acid or sulfuric acid, often in a co-solvent like acetone (B3395972) or tetrahydrofuran. google.comresearchgate.net The reaction is generally efficient and clean.

| Transformation | Reagents and Conditions | Product | Key Features |

| Hydrolysis (Deprotection) | Aqueous acid (e.g., HCl, H₂SO₄), solvent (e.g., acetone, THF) | 11-Undecynal | Cleavage of the acetal to reveal the aldehyde, preserves the alkyne functionality. organic-chemistry.orgresearchgate.net |

Synthesis of Multifunctional Derivatives with Tailored Properties

The orthogonal nature of the alkyne and dioxolane functionalities allows for a stepwise approach to synthesize multifunctional derivatives with precisely controlled architectures. By combining the reactions described in the previous sections, molecules with three or more distinct functional groups can be constructed.

For example, one could first perform a CuAAC reaction on the alkyne terminus of 1,3-dioxolane, 2-(10-undecynyl)- to introduce a triazole ring bearing a specific functional group, such as an ester or a protected amine. Following this, the dioxolane ring can be hydrolyzed under acidic conditions to unmask the aldehyde. This aldehyde can then be further derivatized. This sequential approach provides a powerful strategy for building complex molecular structures with tailored properties for applications in areas like drug delivery, where different parts of the molecule can be designed for specific interactions, or in materials science for creating self-assembling systems. The synthesis of chitosan (B1678972) derivatives with triazole moieties via click chemistry highlights the utility of this approach in creating bioactive materials. plos.org

Development of Precursors for Advanced Material Synthesis

The unique structure of 1,3-dioxolane, 2-(10-undecynyl)- and its derivatives makes them excellent precursors for the synthesis of advanced materials.

The terminal alkyne is a key functional group for the formation of self-assembled monolayers (SAMs) on various surfaces. For instance, long-chain alkanethiols containing a terminal alkyne can form ordered monolayers on gold surfaces. The alkyne groups can then be used to polymerize the monolayer, creating a robust, cross-linked film. osti.govutexas.edu The dioxolane-protected aldehyde at the other end could be deprotected after monolayer formation to present a reactive surface for further functionalization.

Furthermore, the dioxolane moiety itself can be a monomer for ring-opening polymerization (ROP). While the five-membered 1,3-dioxolane ring is generally stable, its polymerization can be initiated by cationic initiators to form poly(1,3-dioxolane), a type of polyacetal. google.comrsc.orgescholarship.org This polymer is of interest due to its potential chemical recyclability. escholarship.orgnih.gov By derivatizing the alkyne end of 1,3-dioxolane, 2-(10-undecynyl)- first, and then subjecting the molecule to ROP, it is conceivable to synthesize polymers with pendant functional groups at regular intervals along the polymer chain. These functionalized polymers could have applications in areas such as drug delivery, specialty coatings, and as compatibilizers in polymer blends.

| Material Application | Relevant Functional Group | Synthesis Principle | Potential Properties/Applications |

| Self-Assembled Monolayers (SAMs) | Alkyne, (after conversion to thiol) | Formation of ordered monolayers on surfaces, followed by potential polymerization of the alkyne groups. osti.govutexas.edu | Creation of functionalized surfaces, sensors, and nanolithography. |

| Functional Polymers | Dioxolane, Alkyne | Ring-opening polymerization of the dioxolane ring, with the alkyne providing a site for pre- or post-polymerization functionalization. google.comrsc.org | Synthesis of biodegradable and functional polymers for biomedical and materials applications. |

Emerging Research Directions and Future Outlook

Integration in Advanced Functional Materials and Nanotechnology

The presence of a terminal alkyne group on a long hydrocarbon chain makes 1,3-Dioxolane (B20135), 2-(10-undecynyl)- an ideal candidate for integration into advanced materials and nanostructures. This alkyne "handle" allows the molecule to be covalently attached to surfaces, polymers, and nanoparticles that have been functionalized with azide (B81097) groups, using highly efficient click chemistry.

Potential applications in this domain include:

Surface Modification: The molecule could be grafted onto the surface of materials to alter their properties, such as hydrophobicity, biocompatibility, or reactivity.

Polymer Synthesis: It can be used as a monomer or a functional side-chain in the synthesis of advanced polymers. The parent compound, 1,3-dioxolane, is known to undergo ring-opening polymerization to create poly(1,3-dioxolane), which has been explored for quasi-solid-state electrolytes. rsc.org The undecynyl derivative could be incorporated into such polymer backbones or attached as a pendant group, offering sites for further functionalization.

Nanoparticle Functionalization: Attaching this molecule to the surface of nanoparticles (e.g., gold, silica (B1680970), or quantum dots) can create a protective organic layer. The dioxolane group could then be used to introduce a latent aldehyde functionality onto the nanoparticle surface, which can be deprotected for subsequent chemical reactions or for the controlled release of an aldehyde.

Role in Sustainable Chemistry and Bio-based Materials

There is a strong impetus in the chemical industry to replace fossil-based feedstocks with renewable alternatives. rsc.org 1,3-Dioxolane, 2-(10-undecynyl)- is well-positioned to contribute to this shift.

Bio-based Precursors: The undecynyl portion of the molecule can be conceptually derived from undecylenic acid, which is produced by the pyrolysis of ricinoleic acid from castor oil—a renewable resource. The 1,3-dioxolane moiety is typically formed from ethylene (B1197577) glycol and an aldehyde. wikipedia.org Ethylene glycol can be produced from bio-ethanol. Furthermore, research has shown that 1,3-dioxolane compounds can be synthesized from green precursors like α-hydroxy carboxylic acids and aldehydes. rsc.org

Green Solvents: The parent compound, 1,3-dioxolane, and its derivatives are being investigated as bio-based polar aprotic solvents, offering a greener alternative to traditional solvents. rsc.org

Chemoenzymatic Synthesis: Research has demonstrated the effective production of various dioxolanes through combined bio- and chemo-catalysis, starting from biomass-derived aldehydes. d-nb.infonih.gov This approach, which combines the high selectivity of enzymes with the efficiency of chemical catalysts, could be adapted for a more sustainable synthesis of 1,3-Dioxolane, 2-(10-undecynyl)-.

Exploration of Novel Catalytic Transformations

The functional groups within 1,3-Dioxolane, 2-(10-undecynyl)- make it a versatile substrate for a wide range of catalytic reactions.

Alkyne Chemistry: The terminal alkyne can participate in numerous catalytic transformations beyond click chemistry, including Sonogashira coupling, hydroformylation, hydrogenation, and various cycloadditions. This allows for the elaboration of the undecynyl chain into more complex structures.

Acetal (B89532) Chemistry: The 1,3-dioxolane ring is an acetal, which is stable under neutral and basic conditions but can be cleaved by acid catalysis to release the parent aldehyde (11-dodecynal) and ethylene glycol. wikipedia.org This catalytic deprotection is a key feature for its use as a protecting group in multi-step syntheses. organic-chemistry.org

Catalyst Development: The synthesis of dioxolanes itself is often a catalyzed process. chemicalbook.com The development of new catalysts, such as the ruthenium-based systems used for converting diols and CO2 into dioxolanes, presents a novel and sustainable route for their formation. nih.gov

Design of Smart and Responsive Chemical Systems

A "smart" or "responsive" material is one that undergoes a significant change in its properties in response to an external stimulus. The acid-labile nature of the dioxolane group makes 1,3-Dioxolane, 2-(10-undecynyl)- an excellent component for designing such systems.

By incorporating this molecule into a larger structure (like a polymer, hydrogel, or self-assembled monolayer) via its alkyne group, the latent aldehyde functionality becomes part of the system. Upon exposure to an acidic environment, the dioxolane ring will open, releasing the aldehyde. This mechanism can be harnessed for:

Controlled Release Systems: For applications where the controlled release of a specific aldehyde is desired, such as in fragrances or specialized chemical synthesis.

pH-Responsive Materials: Creating materials that change their chemical or physical properties (e.g., swelling, solubility, or reactivity) at a certain pH threshold.

Diagnostic Probes: Designing probes where the cleavage of the dioxolane and release of the aldehyde triggers a detectable signal (e.g., colorimetric or fluorescent).

Prospects for Industrial and Applied Chemical Innovation

The versatility of 1,3-Dioxolane, 2-(10-undecynyl)- suggests several prospects for industrial and applied innovation, building on the established uses of the broader 1,3-dioxolane chemical family. The parent compound is a widely used industrial solvent, stabilizer, and chemical intermediate in sectors like coatings, adhesives, and pharmaceuticals. silverfernchemical.comicspecialties.com

The addition of the undecynyl group provides a powerful tool for covalent integration, which could lead to new products with enhanced durability and functionality.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-Dioxolane, 2-(10-undecynyl)-, and how can reaction conditions be optimized for higher yields?

- Methodology : Synthesis typically involves ketalization or acetalization reactions. For example, analogous dioxolane derivatives (e.g., 2-propyl-1,3-dioxolane) are synthesized via acid-catalyzed reactions between diols and carbonyl compounds . For 2-(10-undecynyl)-1,3-dioxolane, the reaction of 10-undecynyl aldehyde with ethylene glycol under acidic conditions (e.g., concentrated H₂SO₄) could be optimized by varying catalyst concentration, temperature (60–100°C), and reaction time. Post-reaction purification via salting-out (NaCl) and distillation is recommended .

- Characterization : Confirm structure using NMR (¹H/¹³C), IR (C-O-C stretching at ~1,100 cm⁻¹), and GC-MS to verify molecular weight (C₁₄H₂₄O₂; theoretical MW: 224.34 g/mol) .

Q. How can spectroscopic techniques resolve structural ambiguities in 1,3-dioxolane derivatives?

- Approach :

- NMR : Use DEPT-135 to distinguish CH₂ and CH₃ groups in the undecynyl chain. COSY and HSQC can map proton-proton and proton-carbon correlations, respectively, to confirm the dioxolane ring and alkyne positioning .

- IR : Identify the alkyne C≡C stretch (~2,100 cm⁻¹) and dioxolane C-O-C vibrations (~1,100 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) can differentiate isomers by exact mass (e.g., distinguishing 2-(10-undecynyl) from branched analogs) .

Q. What thermodynamic data are critical for predicting the stability of 1,3-dioxolane derivatives under storage or reaction conditions?

- Key Parameters :

- Heat of Formation : Use calorimetry or computational methods (e.g., DFT) to assess ring stability. For analogous compounds, ΔfH° values range from -300 to -200 kJ/mol, depending on substituents .

- Hydrolytic Stability : Test pH-dependent degradation (e.g., in aqueous H⁺/OH⁻) via HPLC monitoring. Dioxolanes are generally stable in neutral conditions but hydrolyze in acidic/basic media .

Advanced Research Questions

Q. How does the alkyne moiety in 2-(10-undecynyl)-1,3-dioxolane influence its reactivity in click chemistry or polymerization?

- Mechanistic Insight : The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for functionalization. Kinetic studies (e.g., varying Cu(I) catalysts or solvents) can optimize reaction rates .

- Polymer Applications : Investigate its use as a monomer in ring-opening polymerization (ROP). Monitor kinetics via in-situ FTIR or DSC to assess copolymerization with lactones or carbonates .

Q. What analytical strategies address contradictions in reported spectral data for 1,3-dioxolane derivatives?

- Case Study : Discrepancies in ¹³C NMR chemical shifts may arise from solvent effects or tautomerism. Compare data across solvents (CDCl₃ vs. DMSO-d₆) and use computational modeling (e.g., Gaussian) to predict shifts .

- Validation : Cross-reference with databases like PubChem or EPA DSSTox, ensuring alignment with authenticated spectra (e.g., NIST Chemistry WebBook) .

Q. How can computational modeling predict the environmental fate or toxicity of 2-(10-undecynyl)-1,3-dioxolane?

- In Silico Tools :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products